molecular formula C6H4N4O2 B1313576 5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 63572-73-6

5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1313576
CAS RN: 63572-73-6
M. Wt: 164.12 g/mol
InChI Key: RXLQRSOJODHPES-UHFFFAOYSA-N
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Description

5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves starting from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of 5-nitro-1H-pyrazolo[3,4-b]pyridine is C6H4N4O2 . The structure of these compounds is closely similar to the purine bases adenine and guanine . This structural similarity has attracted the interest of medicinal chemists .


Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines have been used in a variety of chemical reactions . For instance, they have been used in the synthesis of fused pyrazoloazines . They have also been used in the synthesis of compounds with a methylene, sulfur, sulfoxide, or cyclopropyl group as a linker .


Physical And Chemical Properties Analysis

The molecular weight of 5-nitro-1H-pyrazolo[3,4-b]pyridine is 164.12 g/mol . It has a topological polar surface area of 87.4 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis of Novel Compounds

    • Application: 5-nitro-1H-pyrazolo[3,4-b]pyridine is a versatile material extensively used in scientific research. Its unique properties make it suitable for synthesizing novel compounds.
    • Method: The specific methods of application or experimental procedures would depend on the particular novel compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source.
    • Results: The outcomes would also depend on the specific novel compound being synthesized.
  • Drug Discovery

    • Application: 1H-pyrazolo[3,4-b]pyridine derivatives, including 5-nitro-1H-pyrazolo[3,4-b]pyridine, have been found to possess a wide range of pharmacological properties . They form part of anxiolytic drugs (cartazolate, tracazolate, etazolate), and a drug for the treatment of pulmonary hypertension riociguat .
    • Method: These compounds are typically synthesized in a laboratory setting and then tested for their pharmacological properties using various in vitro and in vivo methods .
    • Results: The results of these studies have shown that 1H-pyrazolo[3,4-b]pyridine derivatives can have significant pharmacological effects, making them promising candidates for drug discovery .
  • Material Science

    • Application: 5-nitro-1H-pyrazolo[3,4-b]pyridine is used in material science for exploring various applications.
    • Method: The specific methods of application or experimental procedures would depend on the particular application in material science. Unfortunately, the exact technical details or parameters are not provided in the source.
    • Results: The outcomes would also depend on the specific application in material science.
  • Catalysis

    • Application: 5-nitro-1H-pyrazolo[3,4-b]pyridine is used in catalysis.
    • Method: The specific methods of application or experimental procedures would depend on the particular catalytic process. Unfortunately, the exact technical details or parameters are not provided in the source.
    • Results: The outcomes would also depend on the specific catalytic process.
  • Pesticides

    • Application: Pyrazolo[3,4-b]pyridine derivatives are used in the formulation of pesticides .
    • Method: The specific methods of application or experimental procedures would depend on the particular pesticide being formulated. Unfortunately, the exact technical details or parameters are not provided in the source .
    • Results: The outcomes would also depend on the specific pesticide being formulated .
  • Dyes and Pigments

    • Application: Pyrazolo[3,4-b]pyridine derivatives are used in the production of dyes and pigments .
    • Method: The specific methods of application or experimental procedures would depend on the particular dye or pigment being produced. Unfortunately, the exact technical details or parameters are not provided in the source .
    • Results: The outcomes would also depend on the specific dye or pigment being produced .
  • Biomedical Applications

    • Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
    • Method: The specific methods of application or experimental procedures would depend on the particular biomedical application. Unfortunately, the exact technical details or parameters are not provided in the source .
    • Results: The outcomes would also depend on the specific biomedical application .
  • Synthesis of Pyrazolopyridines

    • Application: The special interest toward pyrazolo[3,4-b]pyridines is owed to the discovery among them of the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
    • Method: The specific methods of application or experimental procedures would depend on the particular synthesis of pyrazolopyridines. Unfortunately, the exact technical details or parameters are not provided in the source .
    • Results: The outcomes would also depend on the specific synthesis of pyrazolopyridines .

Future Directions

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers . The structural similarity of 1H-pyrazolo[3,4-b]pyridines to purine bases suggests potential applications in the development of new drugs .

properties

IUPAC Name

5-nitro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLQRSOJODHPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493459
Record name 5-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1H-pyrazolo[3,4-b]pyridine

CAS RN

63572-73-6
Record name 5-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1H-pyrazol-5-amine (0.804 g, 9.48 mmol) and sodium nitromalonaldehyde monohydrate (1.56 g, 9.96 mmol) in acetic acid (12 mL) was heated to 90° C. overnight. The reaction mixture was cooled to room temperature and poured into water (50 mL). The resulting solids were collected by filtration. The solids were washed with water (3×20 mL) and dried in vacuo to give 5-nitro-1H-pyrazolo[3,4-b]pyridine (1.40 g, 84%) as a solid.
Quantity
0.804 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Wang, M Gao, KD Miller, QH Zheng - Bioorganic & medicinal chemistry …, 2013 - Elsevier
The authentic standard 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-…
Number of citations: 15 www.sciencedirect.com
MA Ibrahim, YA Alnamer - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
The chemical reactivity of 3‐nitrochromone (1) was studied towards some nucleophilic reagents. Reaction of 3‐nitrochromone (1) with some carbon nucleophiles revealed existence of …
Number of citations: 10 onlinelibrary.wiley.com
C Hao, W Huang, X Li, J Guo, M Chen, Z Yan… - European Journal of …, 2017 - Elsevier
Upon analysis of the reported crystal structure of PAK4 inhibitor KY04031 (PAK4 IC 50 á=á0.790áμM) in the active site of PAK4, we investigated the possibility of changing the triazine …
Number of citations: 18 www.sciencedirect.com

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